Velsecorat - 1196509-60-0

Velsecorat

Catalog Number: EVT-260496
CAS Number: 1196509-60-0
Molecular Formula: C32H32F2N4O6
Molecular Weight: 606.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Velsecorat (development code names AZD7594 and AZD-7594) is a non-steroidal, inhaled, selective glucocorticoid receptor modulator (SGRM) currently under development for the treatment of asthma and chronic obstructive pulmonary disease (COPD) []. It exhibits high potency and selectivity for the glucocorticoid receptor [, ].

Velsecorat belongs to a class of potent, nonsteroidal, selective indazole ether-based glucocorticoid receptor modulators []. It was developed as a "soft drug", meaning it is designed to be rapidly metabolized and eliminated by the body to minimize systemic side effects associated with glucocorticoid receptor activation [].

Synthesis Analysis

The synthesis of Velsecorat involves a multi-step process with a key step being the stereoretentive etherification of an α-aryl-β-amino alcohol []. This transformation is achieved through a selective aziridinium ring-opening reaction using a biphasic system to address phenoxide solubility issues and minimize the formation of a sulfonate ester impurity [].

The protecting group strategy employed in the synthesis was determined based on a stability study of the activated α-aryl-β-amino alcohol within the chosen reaction system []. Process analytical techniques were utilized to gain a comprehensive understanding of the reaction, and large-scale mixing was modeled in silico [].

Metal-catalyzed C–N bond-forming reactions play a crucial role in the manufacturing process of Velsecorat []. The selection and development of a suitable catalytic process for this step were driven by factors such as cost-effectiveness, efficiency, and environmental sustainability [].

Chemical Reactions Analysis

While the full spectrum of chemical reactions Velsecorat undergoes is not publicly available, its metabolism involves O-dealkylation of the indazole ether followed by sulfate conjugation, resulting in the formation of its primary metabolite, M1 []. In addition to M1, 15 other minor metabolites have been identified [].

Mechanism of Action

Velsecorat functions as a selective glucocorticoid receptor modulator (SGRM) [, , , ]. This implies that it binds to the glucocorticoid receptor and modulates its activity, resulting in the regulation of gene expression involved in inflammatory and immune responses [, ].

Velsecorat is hypothesized to achieve its therapeutic effects by favoring the transrepression pathway of glucocorticoid receptor activation over the transactivation pathway []. Transrepression leads to the inhibition of pro-inflammatory mediators, while transactivation is associated with many of the side effects observed with traditional glucocorticoids [].

The selective modulation of these pathways contributes to Velsecorat's potential to deliver anti-inflammatory efficacy while minimizing systemic glucocorticoid-related adverse effects [].

Applications
  • Asthma: Velsecorat has shown promise in preclinical models of asthma, demonstrating a superior efficacy-to-safety profile compared to existing inhaled corticosteroids like fluticasone furoate []. Clinical trials have also shown that Velsecorat improves lung function, reduces inflammation as measured by fractional exhaled nitric oxide (FeNO), and improves asthma control and symptoms in patients with mild to moderate asthma [].

  • Chronic Obstructive Pulmonary Disease (COPD): While not as extensively studied as asthma, Velsecorat is also being investigated as a potential treatment for COPD due to its anti-inflammatory properties [, ].

Future Directions
  • Further Clinical Development: Future research should focus on completing ongoing clinical trials to definitively assess the efficacy and safety of Velsecorat in both asthma and COPD patient populations [, , , , , ]. This includes evaluating its long-term effects, optimal dosing strategies, and potential benefits compared to existing therapies.

  • Combination Therapies: Exploring the potential of Velsecorat in combination with other asthma or COPD medications, such as long-acting bronchodilators, could lead to improved therapeutic outcomes [].

  • Formulation Optimization: Research into optimizing the delivery formulation of Velsecorat, potentially through the development of novel dry powder inhalers, could enhance its lung deposition and therapeutic efficacy [].

AZD5423

  • Compound Description: AZD5423 is a non-steroidal selective glucocorticoid receptor modulator (SGRM) previously investigated as a potential treatment for respiratory diseases. [] It shares the same indazole ether core as Velsecorat and demonstrated anti-inflammatory activity in preclinical studies. [, ]
  • Relevance: AZD5423 served as a starting point for the development of Velsecorat. While both compounds possess similar structural features and target the glucocorticoid receptor, Velsecorat exhibits an improved therapeutic ratio and potentially superior pharmacokinetic properties. [] Velsecorat demonstrates a prolonged duration of action compared to AZD5423, suggesting potential for once-daily dosing. []

M1 Metabolite

  • Compound Description: The M1 metabolite is the major metabolite of Velsecorat formed through O-dealkylation of the indazole ether followed by sulfate conjugation. []
  • Relevance: The identification of M1 as the major circulating metabolite of Velsecorat provides insights into its metabolic pathway in humans. [] The presence and levels of M1 in plasma contribute to the overall pharmacokinetic profile of Velsecorat. []

Fluticasone Propionate

  • Compound Description: Fluticasone propionate is a potent inhaled corticosteroid commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). []
  • Relevance: Fluticasone propionate serves as a benchmark comparator for assessing the efficacy and safety of novel inhaled anti-inflammatory agents like Velsecorat. [, ] Preclinical studies suggest that Velsecorat may provide an improved therapeutic ratio compared to fluticasone propionate, indicating the potential for reduced side effects. [, ]

Properties

CAS Number

1196509-60-0

Product Name

Velsecorat

IUPAC Name

3-[5-[(1S,2R)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide

Molecular Formula

C32H32F2N4O6

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23-,29-/m1/s1

InChI Key

ZZWJKLGCDHYVMB-XGBAOLAVSA-N

SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-7594; AZD 7594; AZD7594; AZ13189620; AZ-13189620; AZ 13189620; velsecoratum; velsecorat.

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F

Isomeric SMILES

C[C@H]([C@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.